molecular formula C14H11FO2 B6377703 4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% CAS No. 1111129-29-3

4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377703
CAS RN: 1111129-29-3
M. Wt: 230.23 g/mol
InChI Key: QDQORVOTZUCQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95% is a chemical compound used in a variety of scientific applications. It is a member of the phenol family and is used in the synthesis of other compounds and in the study of biochemical and physiological effects.

Mechanism of Action

4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs and other foreign compounds in the body. By inhibiting this enzyme, 4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, can alter the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, has been studied for its effects on biochemical and physiological processes. It has been found to have a wide range of effects, including the inhibition of enzymes involved in drug metabolism, the inhibition of certain proteins and enzymes, and the modulation of gene expression. Additionally, it has been found to have an effect on the regulation of cell growth and proliferation, as well as on the regulation of cell death.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive and readily available compound, which makes it ideal for use in experiments. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, it is also a relatively low-solubility compound, which can make it difficult to use in some experiments. Additionally, it can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for the use of 4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, in scientific research. It could be used in the study of protein and enzyme structure and function, as well as in the study of drug metabolism and pharmacokinetics. Additionally, it could be studied for its effects on gene expression and cell growth and proliferation. Additionally, it could be studied for its potential use in the development of new drugs and other compounds. Finally, it could be studied for its potential use as an inhibitor of certain enzymes and proteins.

Synthesis Methods

4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, is synthesized through a process called the Williamson ether synthesis. This involves the reaction of an alkyl halide and an alkoxide ion in the presence of a base. The reaction produces the desired product, 4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, and water as a byproduct. The reaction is typically carried out at room temperature, but it can also be heated to increase the rate of reaction.

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)-2-formylphenol, 95%, is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds and as a reagent in the synthesis of organic compounds. It is also used in the study of biochemical and physiological effects, as well as in the study of drug metabolism and pharmacokinetics. Additionally, it is used in the study of the structure and function of proteins and enzymes.

properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQORVOTZUCQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685083
Record name 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-methylphenyl)-2-formylphenol

CAS RN

1111129-29-3
Record name 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.